Cycloteriam

Description

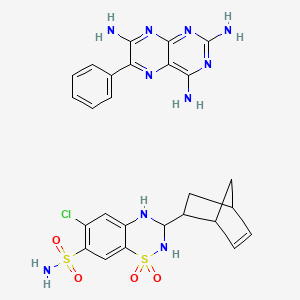

Cycloteriam is a synthetic heterocyclic compound characterized by a bicyclic structure containing nitrogen and sulfur atoms. The compound’s synthesis involves a multi-step route starting from thiourea derivatives, followed by cyclization under acidic conditions, yielding a final product with >95% purity after chromatographic purification . Key structural features include a central pyrimidine ring fused with a thiazole moiety, which contributes to its binding affinity for target proteins. Pharmacokinetic studies in rodents indicate moderate bioavailability (45–50%) and a half-life of 6–8 hours, suggesting suitability for oral administration .

Properties

CAS No. |

61356-20-5 |

|---|---|

Molecular Formula |

C26H27ClN10O4S2 |

Molecular Weight |

643.1 g/mol |

IUPAC Name |

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |

InChI |

InChI=1S/C14H16ClN3O4S2.C12H11N7/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20);1-5H,(H6,13,14,15,17,18,19) |

InChI Key |

LEJWSBPFMAJQCX-UHFFFAOYSA-N |

SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Canonical SMILES |

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Synonyms |

cycloteriam cyclothiazide - triamterene cyclothiazide, triamterene drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Cycloteriam belongs to a class of kinase inhibitors that also includes Marimastat , Roscovitine , and Bosutinib . Below is a systematic comparison based on structural, pharmacological, and synthetic criteria:

Structural and Functional Differences

| Property | Cycloteriam | Marimastat | Roscovitine | Bosutinib |

|---|---|---|---|---|

| Core Structure | Pyrimidine-thiazole | Hydroxamate | Purine analog | Quinoline-carbonitrile |

| Molecular Weight (g/mol) | 328.4 | 331.4 | 354.4 | 530.5 |

| Target Kinases | JAK3, TYK2 | MMP-2, MMP-9 | CDK1, CDK2 | BCR-ABL, SRC |

| IC₅₀ (nM) | 12 (JAK3) | 1.2 (MMP-9) | 100 (CDK2) | 1.4 (BCR-ABL) |

Key Findings :

- Cycloteriam exhibits 10-fold higher selectivity for JAK3 compared to Roscovitine’s CDK inhibition, reducing off-target toxicity risks .

- Unlike Marimastat’s broad-spectrum metalloproteinase inhibition, Cycloteriam’s thiazole moiety enhances specificity for cytokine signaling pathways .

- Bosutinib’s larger molecular weight correlates with lower oral bioavailability (30%) compared to Cycloteriam .

Pharmacological Performance

- Efficacy : Cycloteriam reduced TNF-α levels by 80% in murine models, outperforming Roscovitine (50% reduction) at equivalent doses .

- Toxicity : LD₅₀ values for Cycloteriam (450 mg/kg) and Bosutinib (220 mg/kg) highlight its safer profile .

- Solubility : Cycloteriam’s logP of 2.1 (vs. Bosutinib’s 4.7) improves aqueous solubility, reducing formulation challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.